molecular formula C20H22N4O5S B10904710 6-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

6-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10904710
M. Wt: 430.5 g/mol
InChI Key: RQRFFPJXFOYGDK-UHFFFAOYSA-N
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Description

6-[(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its intricate molecular structure, which includes a pyrimidinyl group, a sulfonyl group, and a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinamine with a sulfonyl chloride derivative to form an intermediate sulfonamide. This intermediate is then reacted with an aniline derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving precise control of temperature, pressure, and reaction time. Solvents like acetone and acetonitrile are often used due to their high solubility properties .

Chemical Reactions Analysis

Types of Reactions

6-[(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

6-[(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of herbicides and pesticides.

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes involved in cellular processes. For example, it inhibits acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division, particularly in the tips of plant roots .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its specific molecular structure, which provides a distinct mode of action and a broad spectrum of activity against various plant species .

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

6-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C20H22N4O5S/c1-12-11-13(2)22-20(21-12)24-30(28,29)15-9-7-14(8-10-15)23-18(25)16-5-3-4-6-17(16)19(26)27/h3-4,7-11,16-17H,5-6H2,1-2H3,(H,23,25)(H,26,27)(H,21,22,24)

InChI Key

RQRFFPJXFOYGDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C

Origin of Product

United States

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